

# Comparing the safety profiles of isavuconazole and voriconazole in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Isavuconazonium Sulfate |           |
| Cat. No.:            | B608130                 | Get Quote |

## A Preclinical Safety Showdown: Isavuconazole vs. Voriconazole

A deep dive into the preclinical safety profiles of isavuconazole and voriconazole reveals distinct toxicological footprints, offering researchers and drug development professionals critical insights into their comparative risks. While both triazole antifungals are mainstays in treating invasive fungal infections, their effects in animal models highlight key differences in hepatotoxicity, reproductive and developmental toxicity, and cardiovascular safety.

This guide synthesizes preclinical safety data from a range of toxicology studies, including repeat-dose toxicity, reproductive and developmental toxicity, genotoxicity, and safety pharmacology assessments. The information, primarily drawn from comprehensive regulatory assessments by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is presented to facilitate a direct comparison of the two agents.

## **Executive Summary of Preclinical Safety Findings**

Isavuconazole generally demonstrates a favorable preclinical safety profile, characterized primarily by reversible, adaptive liver changes in repeat-dose toxicity studies. In contrast, voriconazole is associated with more pronounced hepatotoxicity in animal models. Both drugs exhibit evidence of reproductive and developmental toxicity, a class effect for azole antifungals. A notable difference lies in their cardiovascular safety profiles, with isavuconazole showing a unique QT-shortening effect in some non-clinical studies, without evidence of proarrhythmic



potential, while voriconazole has been associated with QT prolongation in clinical use, a concern that originates from its preclinical evaluation.

### **Repeat-Dose Toxicity**

Long-term exposure to isavuconazole and voriconazole in various animal species has identified the liver as a primary target organ for both drugs, though the nature and severity of the effects appear to differ.

### Isavuconazole

In repeat-dose toxicity studies, isavuconazole administration was associated with reversible increases in liver weights and hepatocellular hypertrophy in mice and rats[1]. These changes were considered an adaptive response related to the induction of CYP3A and/or CYP2B enzymes, with no evidence of hepatocellular damage[1]. These liver findings were reversible after a four-week treatment-free period[1]. Studies in monkeys for up to 39 weeks also demonstrated a good safety profile[2].

### Voriconazole

The liver was identified as the principal target organ in animal toxicology studies with voriconazole[3]. Repeat-dose toxicology studies in mice, rats, and dogs showed that voriconazole can induce its own metabolism through cytochrome P450 induction, leading to decreased systemic exposure over time in these species[4]. Hepatotoxic effects, including elevated liver enzymes, were observed in animals at systemic exposures comparable to human therapeutic levels, raising early safety concerns for human use[3]. A study in juvenile rats found that voriconazole caused an increase in gamma-glutamyltransferase in females[4]. Furthermore, a one-month study of a voriconazole prodrug in rats identified the liver as the target organ for toxicity, with findings of hepatocyte hypertrophy[5]. The no-observed-adverse-effect-level (NOAEL) for long-term administration in this study was determined to be 60 mg/kg/day[5].

Table 1: Comparative Repeat-Dose Toxicity Findings



| Species | Isavuconazole Findings                                                            | Voriconazole Findings                                                                                                 |
|---------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Rat     | Reversible increases in liver weight and hepatocellular hypertrophy (adaptive)[1] | Hepatocyte hypertrophy, increased gamma-glutamyltransferase (females) [4][5]. NOAEL of 60 mg/kg/day for a prodrug[5]. |
| Mouse   | Reversible hepatocellular hypertrophy (adaptive)[1]                               | Auto-induction of metabolism[4].                                                                                      |
| Dog     | -                                                                                 | Auto-induction of metabolism[4].                                                                                      |
| Monkey  | Well-tolerated in studies up to 39 weeks[2]                                       | -                                                                                                                     |

## **Reproductive and Developmental Toxicity**

Both isavuconazole and voriconazole have demonstrated adverse effects on reproduction and fetal development in animal studies, consistent with the known class effects of azole antifungals.

### Isavuconazole

Isavuconazole was associated with dose-related increases in skeletal abnormalities in the offspring of rats and rabbits at systemic exposures below the therapeutic level for humans[6]. These abnormalities included rudimentary supernumerary ribs[6]. In rats, a dose-related increase in zygomatic arch fusion was also observed[6]. When administered to pregnant rats through the weaning period, isavuconazole led to a significant increase in perinatal mortality in the pups at a dose less than half the human maintenance dose based on AUC comparisons[1].

### Voriconazole

Voriconazole has also been shown to cause fetal harm in animal studies. Teratogenic effects were observed in mice at doses of 10 mg/kg b.w. and 20 mg/kg b.w., including craniofacial defects, reduced ossification, and skeletal malformations such as the presence of a 14th rib and asymmetry in the sternebrae.



Table 2: Comparative Reproductive and Developmental Toxicity Findings

| Species | Isavuconazole Findings                                                                                                   | Voriconazole Findings                                                                             |
|---------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Rat     | Skeletal abnormalities (rudimentary supernumerary ribs, zygomatic arch fusion), increased perinatal pup mortality[1][6]. | -                                                                                                 |
| Rabbit  | Skeletal abnormalities (rudimentary supernumerary ribs)[6].                                                              | -                                                                                                 |
| Mouse   | -                                                                                                                        | Teratogenic effects:<br>craniofacial defects, reduced<br>ossification, skeletal<br>malformations. |

## **Genotoxicity and Carcinogenicity Isavuconazole**

Isavuconazole did not show mutagenic or clastogenic effects in a standard battery of in vitro and in vivo genotoxicity assays, including a bacterial reverse mutation assay and a bone marrow micronucleus assay in rats[1]. Carcinogenicity studies were not conducted prior to the initial approval, with regulators recommending these be performed as post-marketing requirements[1].

### Voriconazole

Information from regulatory submissions indicates that voriconazole has been evaluated for genotoxicity and carcinogenicity, with the preclinical data supporting its use in humans[3][7].

## Safety Pharmacology Isavuconazole



In non-clinical studies, isavuconazole demonstrated some non-specific inhibition of the hERG potassium channel and L-type calcium channels[2]. However, in vivo 39-week repeated-dose toxicology studies in monkeys did not show QTc prolongation at doses up to 40 mg/kg/day[2]. In fact, isavuconazole has been associated with a concentration-related shortening of the QTc interval in some patients, a finding that has its roots in these preclinical observations[1].

### Voriconazole

Preclinical safety pharmacology studies for voriconazole included an examination of its effects on cardiac function[7]. While detailed preclinical findings on QTc effects are not readily available in the public domain, the potential for QT prolongation is a known clinical risk with voriconazole, suggesting that preclinical signals may have been observed.

## Experimental Protocols Repeat-Dose Toxicity Study Design (General)

Repeat-dose toxicity studies for both drugs generally followed established international guidelines. These studies typically involve the administration of the test substance daily for a specified duration (e.g., 4, 13, 26, or 39 weeks) to at least two mammalian species (one rodent and one non-rodent). Multiple dose groups are used, including a control group and at least three dose levels. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues.

- Example Protocol for a 4-week Oral Toxicity Study in Rats:
  - Animals: Sprague-Dawley rats.
  - Groups: Four groups of animals (e.g., 10 males and 10 females per group): a control group receiving the vehicle and three groups receiving the test drug at low, medium, and high doses.
  - Administration: The drug is administered orally by gavage once daily for 28 consecutive days.
  - Observations: Daily clinical signs, weekly body weight and food consumption.



- Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, coagulation, and clinical chemistry analysis.
- Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

## Developmental and Reproductive Toxicology (DART) Study Design

DART studies are conducted in segments to assess the effects of a drug on different stages of reproduction and development.

- Fertility and Early Embryonic Development (Segment I): Male and female rats are treated before mating, during the mating period, and for females, through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
- Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
- Pre- and Postnatal Development (Segment III): Pregnant female rats are treated from implantation through lactation. The effects on the mothers and the growth, development, and reproductive performance of their offspring are evaluated.

### **Visualizing Preclinical Safety Assessment**

The following diagrams illustrate the typical workflow for preclinical safety assessment and the signaling pathways involved in azole antifungal activity and potential toxicity.





Click to download full resolution via product page

Caption: General workflow of preclinical safety assessment for a new drug candidate.







#### Click to download full resolution via product page

Caption: Simplified mechanism of azole antifungals and potential pathways for toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Toxicity studies for the use of prodrug of voriconazole in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]



- 3. Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-clinical safety assessment and toxicokinetics of voriconazole and anidulafungin in the juvenile rat: a combination study design in support of a Paediatric Investigation Plan -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Review Report: Isavuconazole (Cresemba) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the safety profiles of isavuconazole and voriconazole in preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608130#comparing-the-safety-profiles-of-isavuconazole-and-voriconazole-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com